![molecular formula C7H4ClFN2 B1487526 6-Chloro-8-fluoroimidazo[1,2-a]pyridine CAS No. 1033202-10-6](/img/structure/B1487526.png)
6-Chloro-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It has a molecular weight of 170.57 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-8-fluoroimidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring, with a chlorine atom attached to the 6th carbon and a fluorine atom attached to the 8th carbon .
Physical And Chemical Properties Analysis
6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 170.57 .
Scientific Research Applications
Fluorescent Probing
6-Chloro-8-fluoroimidazo[1,2-a]pyridine: has been utilized as a fluorescent probe for monitoring pH changes in biological systems. Its high selectivity and sensitivity, coupled with brilliant reversibility and extremely short response time, make it an excellent candidate for real-time imaging of pH changes in organisms like yeast .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its unique structure allows for the construction of complex molecules, particularly in the development of pharmaceuticals and agrochemicals where such heterocyclic compounds are often key intermediates .
Drug Discovery
Due to its heterocyclic core, 6-Chloro-8-fluoroimidazo[1,2-a]pyridine is a valuable scaffold in medicinal chemistry. It can be used to create compounds with potential therapeutic effects, especially in the realm of anti-inflammatory and anticancer drugs .
Material Science
In material science, this compound can be used to develop new materials with specific fluorescent properties. These materials can be applied in various fields, including sensor technology and optoelectronics .
Chemical Biology
Chemical biologists can employ 6-Chloro-8-fluoroimidazo[1,2-a]pyridine to study protein-ligand interactions. Its ability to act as a fluorescent marker helps in tracking and observing biological processes in real-time .
Environmental Monitoring
As a fluorescent probe, it can be used for environmental monitoring, detecting changes in pH levels in water bodies, which is crucial for maintaining ecological balance and assessing pollution levels .
Nanotechnology
In nanotechnology, this compound can contribute to the design of nano-sized sensors that respond to chemical stimuli. These sensors could have applications in diagnostics and the monitoring of chemical reactions at the nano-scale .
Analytical Chemistry
6-Chloro-8-fluoroimidazo[1,2-a]pyridine: can be used in analytical chemistry as a reagent for the detection and quantification of various substances due to its reactive nature and the ease with which it can be modified to produce a detectable signal .
Safety And Hazards
6-Chloro-8-fluoroimidazo[1,2-a]pyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
6-chloro-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYMCPKHCXZHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674477 | |
Record name | 6-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
CAS RN |
1033202-10-6 | |
Record name | 6-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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